molecular formula C21H18N4O7S2 B2690766 (Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-98-7

(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2690766
CAS No.: 865198-98-7
M. Wt: 502.52
InChI Key: PSPGFQOABSKPCS-LNVKXUELSA-N
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Description

Evolution of Benzothiazole Chemistry

Benzothiazole, first synthesized in the late 19th century, emerged as a foundational heterocycle due to its unique electronic and steric properties. The core structure—a benzene ring fused to a thiazole ring—enables versatile reactivity, particularly at the C-2 and C-6 positions. Early synthetic routes relied on cyclization of 2-mercaptoaniline derivatives with acyl chlorides or aldehydes, as exemplified by the reaction:

$$
\text{C}6\text{H}4(\text{NH}2)\text{SH} + \text{RC(O)Cl} \rightarrow \text{C}6\text{H}4(\text{N})\text{SCR} + \text{HCl} + \text{H}2\text{O}
$$

This method laid the groundwork for functionalization strategies, including sulfamoyl group incorporation. The electron-withdrawing nature of the thiazole ring facilitates electrophilic substitution, enabling regioselective modifications critical for pharmaceutical applications.

Landmark Discoveries in Sulfamoylbenzo[d]thiazole Research

The introduction of sulfonamide groups into benzothiazoles marked a pivotal advancement. Early work demonstrated that sulfamoyl derivatives exhibit enhanced hydrogen-bonding capacity, improving target affinity in enzyme inhibition. For instance, the synthesis of 6-sulfamoylbenzo[d]thiazoles via Lawesson’s reagent-mediated thionylation and Yacobsen cyclization enabled access to compounds with nanomolar inhibitory activity against carbonic anhydrases. Transition metal-free methods, such as the S$$_\text{RN}$$1 mechanism for C-2 functionalization, further expanded synthetic accessibility.

Emergence of Sulfamoylbenzo[d]thiazole Derivatives

Early Research Milestones

Initial studies focused on 2-aminothiophenol-based condensations with aldehydes or ketones to generate dihydrobenzothiazole intermediates, which were oxidized to yield sulfamoyl derivatives. A breakthrough came with the development of CuBr$$_2$$-mediated dehydrogenation , enabling efficient synthesis of 2-acylbenzothiazoles (e.g., 20a–k ). These methods provided the first bioactive sulfamoylbenzo[d]thiazoles, showing promise as antimicrobial and antitumor agents.

Contemporary Research Significance

Modern research emphasizes multitarget ligands and hybrid molecules . For example, sulfonyl thioureas bearing benzothiazole moieties (e.g., 6k ) inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs) with IC$$_{50}$$ values below 1 μM. Computational tools, such as induced fit docking and molecular dynamics simulations , now guide rational design, as seen in studies of ligand interactions with AChE (PDB: 4EY7).

Research Significance and Academic Context

Position Within Heterocyclic Chemistry

Benzothiazoles occupy a niche as planar, electron-deficient scaffolds capable of mimicking peptide backbones or nucleic acid bases. The sulfamoyl group enhances solubility and target engagement, making these derivatives invaluable in drug discovery. Their structural rigidity also facilitates crystal engineering, as demonstrated in X-ray studies of benzo[d]thiazole-5-sulfonamides .

Relevance to Medicinal Chemistry Advancements

Sulfamoylbenzo[d]thiazoles exhibit broad-spectrum bioactivity :

  • Anticancer agents : Hybrids like 8a–r (arylpropenone-benzothiazoles) show cytotoxicity via kinase inhibition.
  • Neurotherapeutics : Dual AChE/MAO-B inhibitors (e.g., 6k ) address multifactorial pathologies like Alzheimer’s disease.
  • Antimicrobials : Fluorinated derivatives (e.g., 9a–h ) disrupt microbial biofilms through thiol-mediated pathways.

Current Research Challenges and Opportunities

Unmet Research Needs

Key challenges include:

  • Regioselectivity : Controlling substitution patterns at C-6 versus C-2 remains synthetically demanding.
  • Solubility optimization : Sulfamoyl groups improve hydrophilicity but may reduce membrane permeability.
  • Target specificity : Off-target effects persist in multitarget agents, necessitating advanced SAR studies.

Emerging Research Directions

  • Hybrid architectures : Combining benzothiazoles with peptidomimetics or metalloenzyme inhibitors (e.g., rhodacyanines 11a–q ).
  • Sustainable synthesis : Biocatalytic methods using calcined limpet shells coated with ZnCl$$_2$$.
  • Computational-driven design : Machine learning models to predict isoform selectivity (e.g., hCA IX vs. hCA II).

Properties

IUPAC Name

methyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O7S2/c1-32-19(28)11-24-15-6-5-14(34(22,30)31)10-16(15)33-21(24)23-20(29)12-3-2-4-13(9-12)25-17(26)7-8-18(25)27/h2-6,9-10H,7-8,11H2,1H3,(H2,22,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPGFQOABSKPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C22H19N3O6S, with a molecular weight of approximately 453.47 g/mol. The structure features a thiazole ring fused with a benzene structure and incorporates various functional groups that enhance its biological interactions.

Mechanisms of Biological Activity

  • Antimicrobial Activity :
    • Compounds similar to this compound have demonstrated antimicrobial properties against various pathogens. For instance, thiazole derivatives have shown efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects :
    • Studies have indicated that thiazole derivatives can inhibit inflammatory pathways. The compound's structural features may allow it to modulate cytokine production and reduce inflammation in vivo, as seen in models assessing acute toxicity and analgesic properties .
  • Analgesic Properties :
    • The analgesic activity of related compounds has been evaluated through pharmacological tests like the writhing test and hot plate test. These studies suggest that modifications in the chemical structure can significantly enhance pain relief effects .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Thiazole Derivative AThiazole ring + amineAnticancer
Pyrrolidine-Based Compound BPyrrolidine + carbonylAntimicrobial
Benzoyl-Pyridine CBenzoyl + pyridine ringEnzyme inhibition

The unique combination of structural elements in this compound may enhance its biological activity compared to other similar compounds that lack such diversity .

Case Studies and Research Findings

Research has demonstrated that derivatives of thiazole exhibit a broad spectrum of biological activities:

  • Study on Anti-inflammatory and Analgesic Effects : A recent study evaluated several thiazole derivatives for their anti-inflammatory and analgesic properties. The most active compound showed significant reduction in inflammation markers at a dose of 50 mg/kg .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various thiazole derivatives against multiple bacterial strains. Results indicated that certain modifications led to enhanced activity against resistant strains .

Scientific Research Applications

Anticancer Properties

Research indicates that benzothiazole derivatives, including (Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, can inhibit specific pathways related to cancer cell proliferation and survival. The compound's mechanism of action is primarily linked to its interaction with enzymes or receptors involved in cancer progression .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. Its structural features allow it to interact effectively with biological targets, making it a candidate for further development as an antibacterial or antifungal agent .

Anti-inflammatory Effects

Studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation .

Therapeutic Applications

The potential therapeutic applications of this compound can be summarized as follows:

Application Area Description
Cancer Treatment Potential as an anticancer agent targeting specific molecular pathways involved in tumor growth.
Infection Control Development as an antimicrobial agent due to its effectiveness against bacterial strains.
Inflammation Management Use in formulations aimed at reducing inflammation and associated pain in chronic conditions.

Case Studies

Several studies have explored the efficacy of benzothiazole derivatives in various biological assays:

  • Anticancer Activity : A study reported that benzothiazole derivatives inhibited cancer cell lines by interfering with cell cycle progression and inducing apoptosis .
  • Antimicrobial Testing : In vitro studies have shown that this compound exhibits significant activity against gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antibiotic .
  • Anti-inflammatory Studies : Experimental models demonstrated that compounds similar to this derivative reduced inflammatory markers significantly compared to controls, indicating its therapeutic potential in inflammatory diseases .

Chemical Reactions Analysis

Formation of the Imino Linkage

The imino (C=N\text{C=N}) bond is formed via a Schiff base reaction between an amine and a carbonyl group:

  • Activated ester intermediate : The 3-(2,5-dioxopyrrolidin-1-yl)benzoyl group is synthesized by converting benzoic acid to its NN-hydroxysuccinimide (NHS) ester using NHS\text{NHS}/DCC\text{DCC} in anhydrous DMF\text{DMF} .

  • Condensation : The NHS ester reacts with the 2-amino group of the benzo[d]thiazole under mild basic conditions (e.g., Et3N\text{Et}_3\text{N}) to form the imino linkage .

Reaction Conditions

ComponentRoleOptimization Notes
Et3N\text{Et}_3\text{N}BaseNeutralizes HCl byproduct, enhances nucleophilicity of amine
DMF\text{DMF}SolventPolar aprotic solvent stabilizes intermediates

Esterification of the Acetate Side Chain

The methyl acetate group is introduced via:

  • Alkylation : Reaction of the benzo[d]thiazole nitrogen with methyl bromoacetate in the presence of NaH\text{NaH} or K2CO3\text{K}_2\text{CO}_3 .

  • Protection strategies : Use of temporary protecting groups (e.g., tert-butyl) for selective functionalization .

Yield Optimization

ParameterEffectOptimal Range
TemperatureHigher temps reduce reaction time60–80°C
SolventPolar aprotic solvents (e.g., THF\text{THF})THF\text{THF}, DCM\text{DCM}

Stability and Reactivity Considerations

  • NHS ester hydrolysis : The 2,5-dioxopyrrolidin-1-yl group is prone to hydrolysis in aqueous media, necessitating anhydrous conditions during synthesis .

  • Imino bond stability : The C=N\text{C=N} bond is susceptible to acid-catalyzed hydrolysis; stability is enhanced in neutral to slightly basic conditions .

Degradation Pathways

ConditionDegradation Product
Acidic (pH<4\text{pH} < 4)Cleavage to benzoic acid and free amine
Alkaline (pH>9\text{pH} > 9)Ester saponification to carboxylic acid

Catalytic and Coupling Reactions

  • Palladium-catalyzed cross-coupling : Used for introducing aryl/heteroaryl groups to the benzothiazole core (e.g., Suzuki-Miyaura coupling) .

  • Stille coupling : Employed for attaching carbazole or thiophene derivatives in analogous systems .

Catalyst Performance

CatalystSubstrateYield
Pd(PPh3)4\text{Pd}(\text{PPh}_3)_4Bromobenzothiazole85%
Pd(dba)2/AsPh3\text{Pd}(\text{dba})_2/\text{AsPh}_3Chlorobenzothiazole72%

Functional Group Compatibility

  • Sulfamoyl group : Stable under mild acidic/basic conditions but decomposes at high temperatures (>150°C) .

  • Methyl ester : Susceptible to enzymatic hydrolysis in biological systems, a consideration for prodrug design .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Compound Z with three structurally related compounds from , highlighting key functional groups and molecular properties:

Compound ID Core Structure Functional Groups Molecular Weight (g/mol) Key Bioactivity (Inferred)
Compound Z Benzo[d]thiazole Sulfamoyl, dioxopyrrolidinyl, methyl ester ~500 (estimated) Potential protease inhibition
Compound 11 Pyrimidino-pyrazol-thiazole Benzamide, pyrimidine, thiazole 437.52 Antimicrobial (based on C=O, NH)
Compound 12 Thiazolo-pyrazol-thiazole Ethoxy, cyanopyrazole, thiazole 420.56 Cytotoxicity (via CN group)
Compound 13 Thiazolo-pyrimidino-pyrazole Ethoxy, amidothiazole ~450 (estimated) Enzyme inhibition (amide linkage)

Key Observations:

  • Sulfamoyl vs. Cyanopyrazole: Compound Z’s sulfamoyl group (–SO₂NH₂) contrasts with Compound 12’s cyanopyrazole (–CN), which may alter solubility and target selectivity. Sulfamoyl groups are known to enhance binding to proteases or kinases, while nitriles often participate in covalent inhibition .
  • Dioxopyrrolidinyl vs. Benzamide : The dioxopyrrolidinyl moiety in Compound Z may confer greater metabolic stability compared to the benzamide group in Compound 11, which is prone to hydrolysis .

Bioactivity and Mechanism

  • The sulfamoyl and dioxopyrrolidinyl groups in Compound Z may mimic features of ferroptosis-inducing small molecules (FINs) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer : The compound can be synthesized via condensation reactions, similar to methods used for benzothiazole derivatives. For example, hydrazine intermediates may react with carbonyl-containing reagents (e.g., ketones or aldehydes) in ethanol under reflux conditions . Controlled copolymerization techniques, as described for polycationic dye-fixatives, can also inspire optimization of reaction parameters like temperature, solvent polarity, and stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Confirm regiochemistry of the thiazole ring and Z-configuration via 1H^1H- and 13C^{13}C-NMR coupling constants and NOE experiments.
  • IR : Identify carbonyl (C=O) and sulfonamide (S=O) stretches to verify functional groups.
  • HPLC : Assess purity (>97%) using reverse-phase chromatography with UV detection, as applied to structurally similar esters .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns.

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of the Z-configuration and bond angles. The software’s robustness in handling small-molecule data ensures accurate electron density maps, even for sulfonamide and dioxopyrrolidinyl groups .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?

  • Methodological Answer : Apply DoE principles from flow-chemistry studies to identify critical factors (e.g., reactant ratios, reaction time, catalyst loading). For example, a central composite design can model nonlinear relationships between variables, while ANOVA evaluates significance. This approach is validated in flow synthesis of diphenyldiazomethane, where statistical modeling improved yield by 25% .

Q. What strategies resolve contradictions between spectroscopic data and computational modeling results?

  • Methodological Answer : Cross-validate using multiple techniques:

  • Compare experimental 1H^1H-NMR chemical shifts with density functional theory (DFT)-predicted values.
  • Use X-ray crystallography (via SHELX) to resolve discrepancies in stereochemical assignments .
  • Employ 2D NMR (e.g., HSQC, HMBC) to confirm through-space correlations in complex regions like the benzo[d]thiazole moiety.

Q. How can researchers assess the compound’s potential bioactivity in vitro?

  • Methodological Answer :

  • Cytotoxicity Assays : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to evaluate cell viability, following protocols for similar sulfonamide derivatives .
  • Enzyme Inhibition Studies : Screen against target enzymes (e.g., kinases) using fluorescence-based assays, with IC50_{50} calculations via nonlinear regression.

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Methodological Answer :

  • Crystallization Issues : The sulfamoyl and dioxopyrrolidinyl groups may hinder crystal packing. Use solvent vapor diffusion with mixed solvents (e.g., DCM/hexane) to slow nucleation.
  • Twinned Data : SHELXL’s twin refinement tools (e.g., BASF parameter) can handle pseudo-merohedral twinning, common in bulky aromatic systems .

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